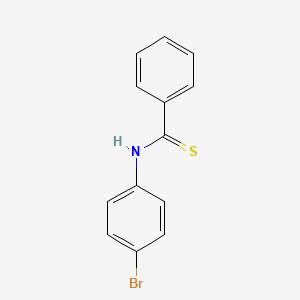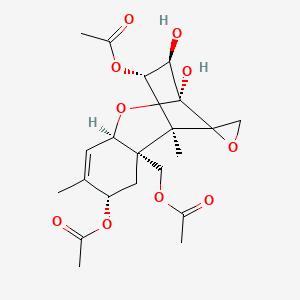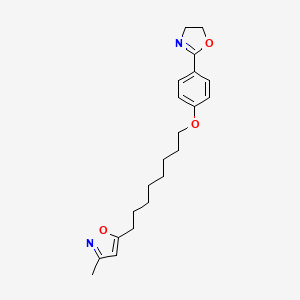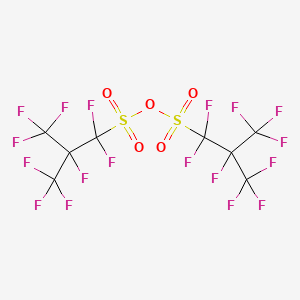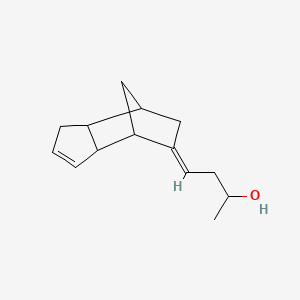
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- is an organic compound with the molecular formula C14H20O. This compound is characterized by its unique structure, which includes a butanol moiety attached to a hexahydro-methano-indenylidene group. It is known for its applications in various scientific fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- typically involves the reaction of 2-butanol with a precursor compound that contains the hexahydro-methano-indenylidene group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar hexahydro-methano-indenylidene structure but differs in its functional groups.
Hexahydro-4,7-methano-1H-indenyl acrylate: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
125542-76-9 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(4E)-4-(8-tricyclo[5.2.1.02,6]dec-4-enylidene)butan-2-ol |
InChI |
InChI=1S/C14H20O/c1-9(15)5-6-10-7-11-8-14(10)13-4-2-3-12(11)13/h2,4,6,9,11-15H,3,5,7-8H2,1H3/b10-6+ |
Clave InChI |
NCTUENZEJJAZNN-UXBLZVDNSA-N |
SMILES isomérico |
CC(C/C=C/1\CC2CC1C3C2CC=C3)O |
SMILES canónico |
CC(CC=C1CC2CC1C3C2CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


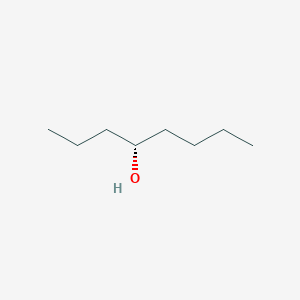


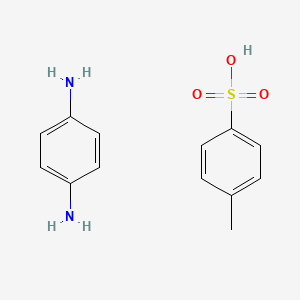
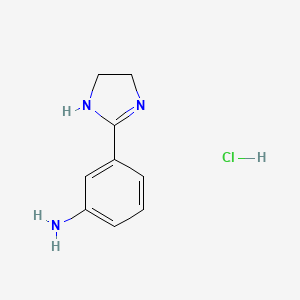
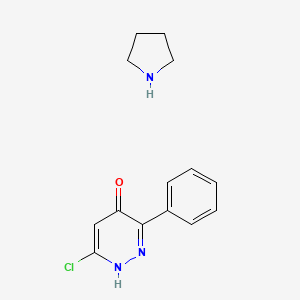
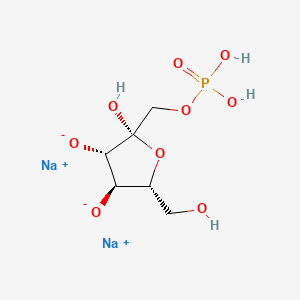
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
